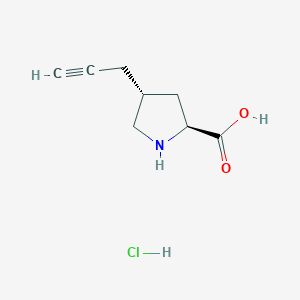

(R)-gamma-propynyl-L-proline-HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-gamma-propynyl-L-proline-HCl (R-GPP) is a synthetic compound of the amino acid proline, which was discovered in the late 1990s. This compound has been studied extensively for its potential applications in the scientific research field, including its use as a reagent for protein synthesis, as a potential therapeutic agent, and for its biochemical and physiological effects. In

科学的研究の応用

Organic Synthesis Applications

In organic chemistry, (R)-gamma-propynyl-L-proline-HCl and related proline derivatives are utilized in catalytic reactions. For instance, L-proline catalyzes the enzyme-like direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to provide optically active beta-amino alcohols (Chowdari, Ramachary, & Barbas, 2003). Additionally, proline and its derivatives are crucial in the synthesis of unusual amino acids, serving as versatile and recyclable reagents for creating tailor-made α- and β-amino acids (Romoff et al., 2017).

Plant Stress Resistance

Proline plays a significant role in plant stress resistance, acting as an osmoprotectant under environmental stresses such as drought, salinity, and extreme temperatures. Its accumulation in plants is associated with improved stress tolerance, although the mechanisms remain a subject of research (Ashraf & Foolad, 2007).

Molecular Structure and Conformations

The study of proline derivatives like (R)-gamma-propynyl-L-proline-HCl contributes to understanding the molecular structure and conformations of amino acids. For example, the shape and intramolecular interactions of hydroxyproline in gas phase have been explored, revealing insights into the conformational preferences that are relevant to peptide and protein structures (Lesarri, Cocinero, López, & Alonso, 2005).

Enzyme Mimicry and Artificial Enzymes

Proline and its derivatives are explored for their potential as enzyme mimics or components of artificial enzymes. The synthesis of magnetic bifunctional L-proline, for example, showcases the development of artificial enzymes that can catalyze a variety of organic transformations, including the synthesis of imidazole derivatives. This approach combines the catalytic activity of proline with the ease of recovery and reuse provided by magnetic nanoparticles (Aghahosseini, Ramazani, Ślepokura, & Lis, 2018).

特性

IUPAC Name |

(2S,4R)-4-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h1,6-7,9H,3-5H2,(H,10,11);1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLSABJECSWKCW-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CC(NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H]1C[C@H](NC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2719462.png)

![5-(3,4-Dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2719463.png)

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)

![(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid](/img/structure/B2719471.png)

![3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/no-structure.png)

![1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2719480.png)

![1-Benzhydryl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2719481.png)